molecular formula C22H19FN2O2 B7479078 N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

Numéro de catalogue B7479078
Poids moléculaire: 362.4 g/mol
Clé InChI: ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, also known as EGF816, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide works by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell growth, proliferation, and survival, and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to have minimal effects on normal cells, suggesting a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is its high selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may have mutations or alterations in other signaling pathways that bypass EGFR.

Orientations Futures

There are several potential future directions for research on N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide. One area of interest is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, which could help guide patient selection and treatment strategies. Finally, further studies are needed to determine the optimal dosing and administration schedules for N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide in clinical settings.

Méthodes De Synthèse

The synthesis of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide involves several steps, starting with the reaction of 9-ethylcarbazole with 3-fluorophenol to form N-(9-ethylcarbazol-3-yl)-3-fluorophenol. This intermediate is then converted to the final product, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, through a series of chemical reactions involving acylation and deprotection steps.

Applications De Recherche Scientifique

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is highly selective for EGFR and exhibits potent antitumor activity against various types of cancer cells, including those that are resistant to current EGFR inhibitors. N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.

Propriétés

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-2-25-20-9-4-3-8-18(20)19-13-16(10-11-21(19)25)24-22(26)14-27-17-7-5-6-15(23)12-17/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.